molecular formula C24H24ClN3O4 B2895919 ethyl 4-(2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate CAS No. 1116060-32-2

ethyl 4-(2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate

Cat. No.: B2895919
CAS No.: 1116060-32-2
M. Wt: 453.92
InChI Key: CKPZIVOXRBYRPJ-UHFFFAOYSA-N
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Description

The compound ethyl 4-(2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate features a bicyclic benzo[b]1,6-naphthyridine core substituted with a chloro group at position 7, a methyl group at position 6, and a ketone at position 10. The acetamido bridge links this core to a para-substituted ethyl benzoate moiety. This structure combines aromaticity, polarity (from the naphthyridine nitrogen atoms and ester group), and steric bulk (from the methyl and chloro substituents).

Properties

IUPAC Name

ethyl 4-[[2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O4/c1-3-32-24(31)15-4-6-16(7-5-15)26-21(29)13-28-11-10-20-18(12-28)23(30)17-8-9-19(25)14(2)22(17)27-20/h4-9H,3,10-13H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPZIVOXRBYRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Oxadiazole Ring: The 1,3,4-oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Acetamide Formation: The final step involves the acylation of the indole derivative with an appropriate acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or oxadiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to other heterocyclic structures.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

ethyl 4-(2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or nucleic acids, modulating their activity. The oxadiazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Core Motifs

The target compound shares functional group similarities with several classes of heterocycles:

  • Coumarin Derivatives (e.g., ) : Compounds like (E)-N´-(2-hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) feature a coumarin core with acetamido/hydrazide linkages. Unlike the target compound’s rigid naphthyridine system, coumarins have a fused benzopyrone ring, which is less polar but offers similar opportunities for hydrogen bonding via carbonyl groups .
  • Phenothiazine Derivatives (e.g., ): Phenothiazines, such as 2-(10H-phenothiazin-10-yl)acetic acid, exhibit a sulfur- and nitrogen-containing tricyclic system. While their cores differ from the naphthyridine, the acetamido linkage and aromatic substitution patterns (e.g., nitro, fluoro groups in ) provide parallels in electronic effects and solubility .
Table 1: Structural and Substituent Comparison
Compound Class Core Structure Key Substituents Functional Groups
Target Compound Benzo[b]1,6-naphthyridine 7-Cl, 6-CH₃, 10-Oxo Acetamido, ethyl ester
Coumarin Derivatives [1] Benzopyrone 4-CH₃, 7-Oxyacetohydrazide Hydrazide, nitro, hydroxy
Phenothiazine Derivatives [3, 6] Tricyclic S/N system 4'-F, nitro, ethynyl Acetic acid, benzylideneamino

Spectroscopic Profiles

  • IR Spectroscopy: The target compound’s acetamido group would exhibit C=O stretches near 1680–1700 cm⁻¹, comparable to coumarin hydrazides (1675 cm⁻¹ in ) . The ethyl ester’s C=O stretch (~1740 cm⁻¹) would distinguish it from carboxylic acid derivatives (e.g., 1710 cm⁻¹ in phenothiazine acetic acid) .
  • NMR Spectroscopy: The benzoate’s aromatic protons (para-substituted) would resonate near δ 7.8–8.2 ppm, similar to nitro-substituted coumarins (δ 8.1–8.3 ppm in ) . The 7-Cl and 6-CH₃ groups on the naphthyridine core would cause deshielding effects, distinct from fluoro or nitro substituents in phenothiazines (e.g., δ 6.8–7.5 ppm in ) .
Table 2: Spectroscopic Data Comparison
Compound IR C=O Stretch (cm⁻¹) ¹H NMR (Aromatic Region, ppm) Notable Shifts
Target Compound (Inferred) 1680–1700 (amide), 1740 (ester) 7.8–8.2 (benzoate) 7-Cl: δ ~7.5; 6-CH₃: δ ~2.5
Coumarin 2k [1] 1675 (hydrazide) 8.1–8.3 (nitrobenzylidene) Hydroxy: δ 10.2; CH₃: δ 2.4
Phenothiazine Acetic Acid [6] 1710 (COOH) 6.8–7.5 (phenothiazine) S-CH₂: δ 4.2; COOH: δ 12.1 (broad)

Physicochemical Properties

  • Melting Points : Coumarin derivatives () exhibit high melting points (e.g., 210–240°C) due to hydrogen bonding. The target compound’s ethyl ester may lower its melting point compared to carboxylic acid analogs .
  • Solubility: The chloro and methyl groups in the target compound likely reduce aqueous solubility compared to hydroxy- or nitro-substituted analogs (). Ethyl esters typically enhance organic solvent solubility (e.g., ethanol, ethyl acetate) .

Electronic and Steric Effects

  • The 7-Cl and 6-CH₃ substituents introduce steric hindrance, which may slow reactivity in substitution reactions relative to unsubstituted analogs .

Biological Activity

Ethyl 4-(2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[b]1,6-naphthyridine core with various substituents that may influence its biological activity. The presence of a chloro group and a ketone functional group are particularly noteworthy as they can enhance the compound's reactivity and interaction with biological targets.

Structural Formula

C21H19ClN3O2\text{C}_{21}\text{H}_{19}\text{Cl}\text{N}_{3}\text{O}_{2}

IUPAC Name

This compound

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound is hypothesized to act as an inhibitor or modulator of various biochemical pathways. For instance:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors influencing signal transduction pathways.

Pharmacological Effects

Preliminary studies have indicated several potential pharmacological effects:

  • Antimicrobial Activity : Some derivatives of similar structures have shown efficacy against various bacterial strains.
  • Anticancer Properties : Compounds with similar naphthyridine structures have been investigated for their ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Certain analogs have demonstrated the ability to reduce inflammation in preclinical models.

Table 1: Summary of Biological Studies on Similar Compounds

Study ReferenceCompound TestedBiological ActivityKey Findings
NAPInhibition of ADP-ribosyltransferaseIC50 values ranged from 87 nM to 484 μM
6-Chloro CompoundsSelective inhibition of Plasmodium cytochrome bc1 complexEffective against malaria parasites
Various NaphthyridinesAnticancer activityInduced apoptosis in multiple cancer cell lines

Notable Research Insights

  • Antiviral Potential : A study on small molecules indicated that compounds structurally similar to ethyl 4-(2-{7-chloro...}) could effectively inhibit viral replication by targeting specific viral enzymes.
  • Toxicity Profile : The toxicity and safety profile of similar compounds has been evaluated in vitro and in vivo. Many showed low toxicity levels at therapeutic doses.
  • Synergistic Effects : Research suggests that combining this compound with other therapeutic agents may enhance its efficacy against resistant strains of bacteria or cancer cells.

Q & A

Q. What are the optimal reaction conditions for synthesizing the benzo[b]1,6-naphthyridine core in this compound?

The synthesis of the benzo[b]1,6-naphthyridine scaffold requires cyclization and functionalization steps under controlled conditions. For example, cyclization reactions involving precursors like 10H-phenothiazine derivatives (e.g., 2a in ) often use trifluoroacetic acid (TFA) and triethylsilane (Et3SiH) in dichloromethane (CH₂Cl₂) at 0°C under nitrogen to stabilize reactive intermediates . Post-reaction neutralization with NaOH and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are critical to isolate the core structure.

Key Parameters :

ParameterConditionReference
Temperature0°C (initial step)
SolventCH₂Cl₂
Catalysts/ReagentsTFA, Et3SiH
PurificationColumn chromatography (SiO₂)

Q. How can researchers confirm the structural integrity of the acetamido-benzoate moiety post-synthesis?

Structural validation relies on ¹H/¹³C NMR and mass spectrometry (MS) . For instance, the acetamido group’s proton signals typically appear at δ 2.4–2.6 ppm (singlet, CH₂) and δ 8.0–8.2 ppm (amide NH) in ¹H NMR . MS analysis (ESI+) should confirm the molecular ion peak matching the theoretical mass. Discrepancies in melting points (e.g., 127–128°C for 4i in ) may indicate impurities, necessitating recrystallization or repeated chromatography .

Q. What methodologies are recommended for hydrolyzing the ethyl ester group to a carboxylic acid?

Hydrolysis of the ethyl ester to the free acid (e.g., converting 20 to 21 in ) uses NaOH in a 1:1 dioxane/water mixture at 60–80°C for 6–12 hours. The reaction is monitored via TLC (silica plates, UV visualization), and the product is acidified with HCl to precipitate the carboxylic acid .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data for the benzo[b]1,6-naphthyridine ring protons?

Proton signals in polycyclic systems like benzo[b]1,6-naphthyridine may overlap due to conformational flexibility. Advanced strategies include:

  • Variable Temperature (VT) NMR : To identify dynamic effects (e.g., ring puckering) by analyzing signal splitting at low temperatures .
  • 2D NMR (COSY, HSQC) : To assign coupled protons and carbons, as demonstrated for phenothiazine derivatives in .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) can predict chemical shifts and validate assignments .

Q. What experimental design principles apply to optimizing bioactivity assays for HDAC inhibition (given structural similarities to phenothiazine-based inhibitors)?

Q. How can flow chemistry improve the scalability of diazomethane-related intermediates in the synthesis?

Flow chemistry () minimizes hazards associated with diazomethane. For example:

  • Continuous-Flow Reactors : Use PTFE tubing and peristaltic pumps to generate diazomethane in situ from precursors like Diazald®.
  • Residence Time Optimization : DOE (Design of Experiments) models (e.g., response surface methodology) can maximize yield while avoiding explosive concentrations .

Methodological Challenges & Solutions

Q. How to address low yields during the coupling of the acetamido linker to the benzoate ester?

Low yields often stem from steric hindrance. Solutions include:

  • Coupling Reagents : Use COMU or HATU instead of DCC, as they enhance reactivity in bulky systems (e.g., 22 synthesis in ) .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while improving efficiency .

Q. What computational tools are recommended for predicting the compound’s photophysical properties?

TD-DFT (Time-Dependent Density Functional Theory) with the B3LYP functional (basis set: 6-31G*) can predict UV-Vis absorption spectra. Experimental validation via fluorescence spectroscopy (e.g., λ emission at 450–500 nm for maleimide analogues in ) is critical .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across similar compounds?

  • Meta-Analysis : Compare datasets from (HDAC inhibition) and (naphthyridine pharmacology) to identify structural determinants (e.g., chloro vs. methyl substituents).
  • Orthogonal Assays : Validate activity using both enzymatic and cell-based assays (e.g., cytotoxicity in MCF-7 cells).

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